![molecular formula C17H16N6O4 B2915637 4-methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide CAS No. 1020503-51-8](/img/structure/B2915637.png)
4-methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C17H16N6O4 and its molecular weight is 368.353. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
4-Methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide is a compound that can be synthesized through various chemical reactions, including oxidative coupling and amination of sp(3) C-H bonds. This process has been explored for the synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-ones, highlighting its utility in creating complex nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals and bioactive molecules (Mohammed, Vishwakarma, & Bharate, 2015).
Anticancer Activity
Compounds related to 4-Methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide have been synthesized and evaluated for their anticancer activities. Some derivatives, particularly those involving the pyrazolo[3,4-d]pyrimidin-4-one scaffold, have demonstrated significant inhibitory activity against cancer cell lines, such as the MCF-7 human breast adenocarcinoma cell line. These findings suggest potential therapeutic applications in oncology (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Neurological Research
In neurological research, derivatives of this compound have been explored as potential ligands for imaging studies, such as positron emission tomography (PET) ligands for metabotropic glutamate receptor subtype 1 (mGluR1). This application is crucial for understanding neurological disorders and developing new treatments (Yamasaki, Fujinaga, Yoshida, Kumata, Yui, Kawamura, Hatori, Fukumura, & Zhang, 2011).
Molecular Interactions
The molecular interactions and hydrogen bonding patterns of related compounds have been studied to understand their crystal structures, which can influence their biological activity and solubility. This information is vital for drug design and the development of pharmaceuticals (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Drug Discovery and Development
The compound and its derivatives have been part of the drug discovery process, contributing to the identification of new therapeutic agents. For example, in the development of functional antagonists for the apelin (APJ) receptor, related compounds have been identified as potent inhibitors in cell-based assays, showcasing the potential for cardiovascular or metabolic disease treatment (Maloney, Khan, Hedrick, Gosalia, Milewski, Li, Roth, Sergienko, Suyama, Sugarman, Nguyen, Mehta, Vasile, Su, Stonich, Nguyen, Zeng, Novo, Vicchiarelli, Diwan, Chung, & Smith, 2012).
Propiedades
IUPAC Name |
4-methyl-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O4/c1-9-4-5-12(8-13(9)23(26)27)16(25)19-14-6-11(3)21-22(14)17-18-10(2)7-15(24)20-17/h4-8H,1-3H3,(H,19,25)(H,18,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OECVMTPUMYJCJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.